5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde
CAS No.: 438221-90-0
Cat. No.: VC21533087
Molecular Formula: C12H8Cl2O3
Molecular Weight: 271.09g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438221-90-0 |
|---|---|
| Molecular Formula | C12H8Cl2O3 |
| Molecular Weight | 271.09g/mol |
| IUPAC Name | 5-[(2,4-dichlorophenoxy)methyl]furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H8Cl2O3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 |
| Standard InChI Key | VOLHJHBHDQPTTR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C=O |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is a heterocyclic organic compound consisting of a furan ring bearing two key substituents: an aldehyde group at the 2-position and a (2,4-dichlorophenoxy)methyl group at the 5-position. While specific information about this exact compound is limited in the provided search results, its structure can be inferred by analyzing related compounds. The compound likely features a molecular formula of C12H8Cl2O3, combining structural elements from related compounds found in the chemical literature.
Structural Components
The compound consists of three major structural components:
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A furan ring core structure (five-membered oxygen-containing heterocycle)
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An aldehyde functional group (-CHO) at the 2-position of the furan ring
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A (2,4-dichlorophenoxy)methyl substituent at the 5-position of the furan ring
This structure bears similarity to the compound Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate, which features a methyl ester group instead of an aldehyde at the 2-position of the furan ring . The structural relationship between these compounds suggests potential similarities in physical properties and chemical reactivity.
Structural Representation
Physicochemical Properties
Predicted Physical Properties
While direct experimental data for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is limited, its physical properties can be estimated based on structurally similar compounds. The related compound Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate has a molecular weight of 301.12 g/mol , suggesting that our target compound would have a slightly lower molecular weight due to the replacement of the methyl ester group with an aldehyde group.
Table 1: Estimated Physicochemical Properties of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | ~287 g/mol | Structural analysis relative to related compounds |
| Physical State | Crystalline solid | Typical state for similar furan derivatives |
| Solubility | Moderate solubility in organic solvents; poor water solubility | Based on presence of aromatic rings and halogens |
| Log P | ~3.5-4.0 | Estimated from lipophilic character of aromatic and halogenated components |
| Melting Point | 85-110°C | Typical range for similar furan-based compounds |
Electronic Properties
The electronic distribution within 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is influenced by several structural features. The furan ring contributes aromatic character and electron density, while the aldehyde group acts as an electron-withdrawing substituent. The 2,4-dichlorophenoxy moiety further modifies the electronic distribution due to the electronegative chlorine atoms. These combined electronic effects influence the compound's reactivity, particularly at the aldehyde position.
Spectroscopic Characteristics
The spectroscopic profile of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde would likely show distinctive features that could be used for identification and characterization. Based on structural analogies with similar compounds, the following spectroscopic characteristics can be anticipated:
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IR Spectroscopy: Strong carbonyl stretching band around 1670-1690 cm⁻¹ (aldehyde), C-O-C stretching bands (furan and phenoxy linkage), and aromatic C=C stretching bands
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NMR Spectroscopy: The aldehyde proton would appear as a distinctive singlet at approximately δ 9.5-9.7 ppm in the ¹H NMR spectrum, similar to other furan-2-carbaldehydes
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Mass Spectrometry: Molecular ion peak corresponding to the molecular weight with characteristic isotope patterns due to the presence of two chlorine atoms
Chemical Reactivity and Synthesis
Reactivity Profile
The presence of an aldehyde group confers significant reactivity to 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde. The aldehyde functionality is susceptible to nucleophilic addition reactions, providing a reactive site for chemical transformations. Common reactions would likely include:
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Reduction to the corresponding alcohol
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Oxidation to the carboxylic acid (creating a compound closely related to the methyl ester derivative mentioned in search result )
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Condensation reactions with amines to form imines
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Aldol condensations and related carbon-carbon bond-forming reactions
The furan ring itself can participate in electrophilic aromatic substitution reactions, although the presence of the aldehyde group would direct substitution preferentially to the C-4 position. Additionally, the furan ring may undergo Diels-Alder reactions as a diene component.
Comparative Analysis with Related Compounds
Comparison with Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate
Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate shares significant structural similarity with our target compound, differing only in the nature of the functional group at the 2-position of the furan ring (methyl ester vs. aldehyde) . This methyl ester derivative has a molecular weight of 301.12 g/mol and contains the same (2,4-dichlorophenoxy)methyl substituent at the 5-position. The key differences in reactivity would stem from the aldehyde group in our target compound, which is generally more reactive toward nucleophiles than the methyl ester group.
Comparison with 5-(2,4-Dichlorophenyl)-2-furaldehyde
5-(2,4-Dichlorophenyl)-2-furaldehyde represents another structural analog, featuring a direct bond between the furan ring and the 2,4-dichlorophenyl group rather than the phenoxy-methyl linkage found in our target compound . This structural difference would affect the conformational flexibility and electronic distribution within the molecule. The presence of the methylene-oxy linker in 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde would confer greater rotational freedom between the aromatic components, potentially influencing its three-dimensional arrangement and interactions with biological targets.
Structure-Activity Relationship Considerations
The structural features of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde suggest potential biological activities similar to those observed in related compounds. Furan derivatives with various substituents have demonstrated diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the dichlorophenoxy group may contribute to enhanced lipophilicity, potentially improving membrane permeability in biological systems. Additionally, the aldehyde group could serve as a reactive center for interactions with biological nucleophiles such as protein amino groups.
Table 2: Structural Comparison of Related Compounds
| Compound | Molecular Formula | Key Structural Difference | Significance |
|---|---|---|---|
| 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde | C12H8Cl2O3 | Target compound with aldehyde group | Reference structure |
| Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate | C13H10Cl2O4 | Contains methyl ester instead of aldehyde | Less reactive toward nucleophiles; potential prodrug form |
| 5-(2,4-Dichlorophenyl)-2-furaldehyde | C11H6Cl2O2 | Direct phenyl-furan linkage without methoxy bridge | More rigid structure; different electronic distribution |
Analytical Considerations
Identification and Characterization Methods
The identification and characterization of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde would typically involve a combination of analytical techniques. Based on approaches used for similar compounds, the following methods would be appropriate:
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NMR Spectroscopy: Comprehensive structural characterization would require 1H and 13C NMR analyses, potentially supplemented with 2D techniques such as COSY, HSQC, and HMBC to confirm connectivity patterns.
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Mass Spectrometry: High-resolution mass spectrometry would provide accurate mass determination and fragmentation patterns characteristic of the structural components.
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Infrared Spectroscopy: IR analysis would reveal distinctive functional group absorptions, particularly the aldehyde C=O stretching band.
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X-ray Crystallography: If suitable crystals could be obtained, X-ray diffraction would provide definitive confirmation of the three-dimensional structure.
Research Gaps and Future Directions
Current Knowledge Limitations
The available search results reveal significant gaps in the direct characterization and study of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde. While information can be inferred from structurally related compounds, dedicated studies focusing specifically on this compound appear to be limited. Areas particularly deserving of further investigation include:
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Optimized synthetic routes with high yield and purity
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Comprehensive physicochemical characterization
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Systematic evaluation of reactivity patterns
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Exploration of potential biological activities
Research Opportunities
The structural features of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde suggest several promising research directions:
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Structure-activity relationship studies comparing the biological activities of the aldehyde with those of related carboxylic acid derivatives
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Investigation of the compound as a synthetic intermediate for the preparation of more complex structures
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Exploration of potential applications in materials science, particularly in areas leveraging the compound's electronic structure
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Computational studies to predict properties and interactions with biological targets
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